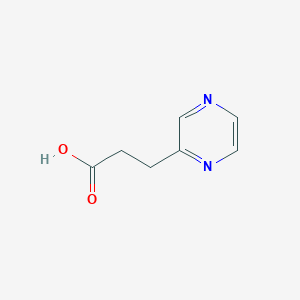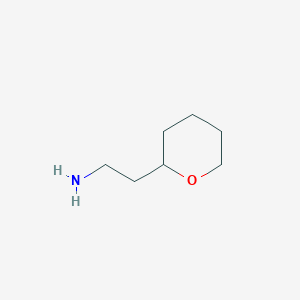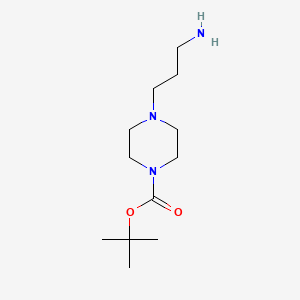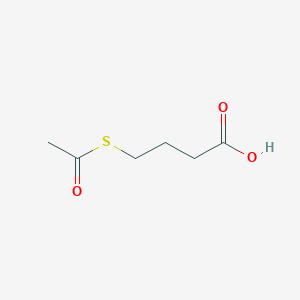
3-(4-甲基噻唑-2-基氨基)苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(4-Methyl-thiazol-2-ylamino)-benzoic acid” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a mixture of 2-amino-4-methyl-1,3-thiazole-5-carboxylate and 4-methyl benzoyl chloride was stirred at a temperature not exceeding 5 °C for 3 hours .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole derivatives have been used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems . An efficient synthesis of 3-[2-(arylamino)thiazol-4-yl]coumarins was reported via grinding of 3-(bromoacetyl)coumarin derivatives, arylamines, and potassium thiocyanate .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用
抗菌应用
噻唑衍生物以其有效的抗菌特性而闻名。 它们可以作为针对多种细菌和真菌物种的有效药物 。3-(4-甲基噻唑-2-基氨基)苯甲酸的结构使其有可能用于开发新的抗菌剂,这些抗菌剂可能对耐药菌株和真菌更有效。
抗癌研究
研究表明,某些噻唑化合物对各种癌细胞系表现出显著的抗增殖作用 。3-(4-甲基噻唑-2-基氨基)苯甲酸干扰细胞分裂和增殖的能力使其成为癌症研究的进一步研究对象,特别是在针对乳腺癌细胞系的化合物的合成中。
农业化学
在农业中,噻唑衍生物可用于制造杀菌剂和杀虫剂。 它们的生物活性可以用来保护作物免受真菌感染和害虫侵害,这可能导致更安全、更有效的农业化学品 。
代谢中的生化作用
噻唑,包括 3-(4-甲基噻唑-2-基氨基)苯甲酸等衍生物,在代谢中发挥作用。 它们在结构上类似于维生素 B1(硫胺素),而硫胺素对于碳水化合物的代谢和神经系统的正常功能至关重要 。这种相似性可能导致生化应用,例如开发营养补充剂或代谢增强剂。
分析化学
在分析化学中,噻唑衍生物由于其独特的谱学性质可以作为化学标记物或探针。 它们可以帮助检测和定量复杂混合物中的物质,从而提高分析方法的准确性 。
环境科学
噻唑化合物的环境影响是一个越来越受关注的领域。 3-(4-甲基噻唑-2-基氨基)苯甲酸可以研究其生物降解性和在环境修复工作中的潜在应用,例如土壤和水中污染物或重金属的分解 。
作用机制
Target of Action
Compounds with a thiazole ring, such as 3-(4-methyl-thiazol-2-ylamino)-benzoic acid, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been reported to have various medicinal properties, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The solubility of thiazole compounds in water, alcohol, ether, and organic solvents suggests that their action may be influenced by the solvent environment .
生化分析
Biochemical Properties
3-(4-Methyl-thiazol-2-ylamino)-benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 3-(4-Methyl-thiazol-2-ylamino)-benzoic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating signaling pathways and gene expression . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth.
Molecular Mechanism
At the molecular level, 3-(4-Methyl-thiazol-2-ylamino)-benzoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for its biological activity.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(4-Methyl-thiazol-2-ylamino)-benzoic acid in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can impact its effectiveness. In vitro studies have shown that it remains stable under specific conditions, but its activity may decrease over prolonged periods . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.
Dosage Effects in Animal Models
In animal models, the effects of 3-(4-Methyl-thiazol-2-ylamino)-benzoic acid vary with dosage. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities. At higher doses, toxic or adverse effects may occur . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
3-(4-Methyl-thiazol-2-ylamino)-benzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit key enzymes in the glycolytic pathway, leading to reduced energy production in cells . Understanding these metabolic interactions is essential for elucidating the compound’s overall biological effects.
Transport and Distribution
The transport and distribution of 3-(4-Methyl-thiazol-2-ylamino)-benzoic acid within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions are vital for its therapeutic potential and effectiveness.
Subcellular Localization
The subcellular localization of 3-(4-Methyl-thiazol-2-ylamino)-benzoic acid plays a significant role in its activity. It is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals are essential for its proper localization . These factors influence the compound’s function and therapeutic potential.
属性
IUPAC Name |
3-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7-6-16-11(12-7)13-9-4-2-3-8(5-9)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGIDDGFQCUIHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1318812.png)
